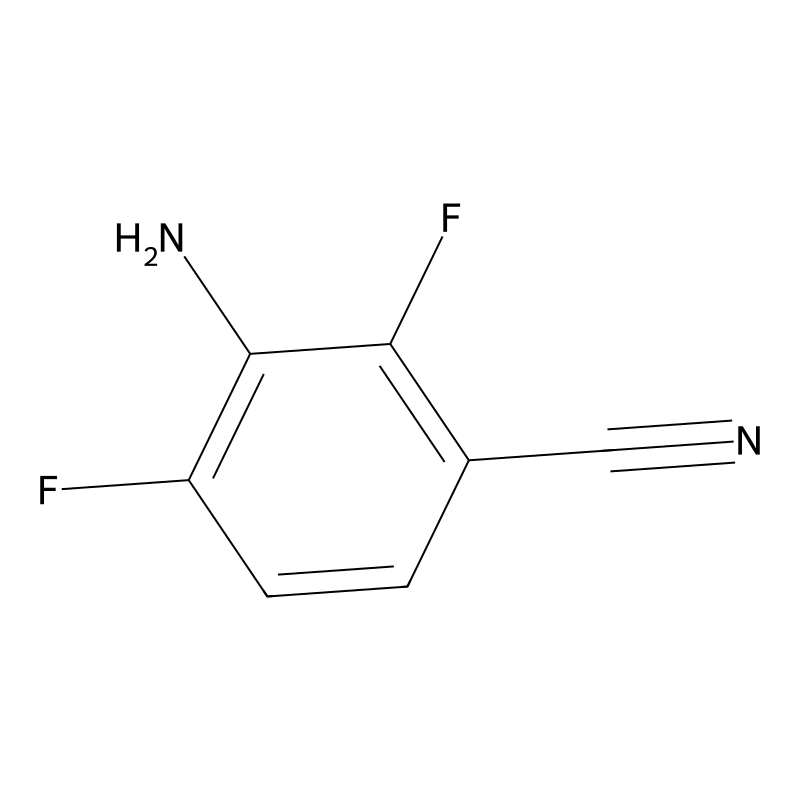3-Amino-2,4-difluorobenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Amino-2,4-difluorobenzonitrile is an organic compound characterized by its molecular formula . It features an amino group () at the 3-position and two fluorine atoms at the 2 and 4 positions on the benzene ring, alongside a nitrile group (). This compound typically appears as a white to pale cream crystalline solid, although specific physical properties such as melting point and boiling point are not widely documented in current literature . The combination of electron-withdrawing fluorine atoms and the electron-donating amino group influences its chemical reactivity and potential applications.
- Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (fluorine and nitrile) makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbon adjacent to the amino group.
- Reduction Reactions: The nitrile group can be reduced to form corresponding amines, enhancing the compound's utility in synthesizing more complex structures.
- Electrophilic Aromatic Substitution: Although less favorable due to the deactivating effects of fluorine, reactions can still occur under strong electrophilic conditions.
Common reagents for these reactions include lithium aluminum hydride for reductions and various nucleophiles for substitution reactions.
Several methods exist for synthesizing 3-Amino-2,4-difluorobenzonitrile:
- From 2,4-Difluorobenzonitrile: A common approach involves reacting 2,4-difluorobenzonitrile with ammonia under controlled conditions to introduce the amino group.
- Via Nucleophilic Substitution: Starting from 3-amino-2-fluorobenzonitrile, further fluorination can be achieved through nucleophilic aromatic substitution techniques using fluorinating agents .
These synthetic routes often require careful control of temperature and reaction conditions to ensure high yields and purity.
3-Amino-2,4-difluorobenzonitrile has potential applications in various fields:
- Pharmaceutical Development: Its structure suggests utility as an intermediate in drug synthesis, particularly for developing fluorinated pharmaceuticals that may exhibit enhanced biological activity.
- Agricultural Chemistry: Similar compounds are often used in agrochemicals; thus, this compound may find applications in developing herbicides or pesticides.
- Material Science: The unique properties imparted by fluorine could make it valuable in creating advanced materials or polymers.
Several compounds share structural similarities with 3-Amino-2,4-difluorobenzonitrile. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-4-fluorobenzonitrile | Amino group at position 2 | Less steric hindrance compared to 3-amino variant |
| 3-Amino-2,6-difluorobenzonitrile | Amino group at position 3; fluorines at 2 and 6 | Different spatial arrangement affecting reactivity |
| 4-Amino-2-fluorobenzonitrile | Amino group at position 4 | Potentially different biological activity profile |
| 3-Fluoroaniline | Fluoro group at position 3 | Simpler structure; lacks nitrile functionality |
The distinct positioning of functional groups in these compounds results in varied chemical reactivity and potential applications, making each compound unique despite their structural similarities .








